
Cephalin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalin can be synthesized through the reaction of diacylglycerol with cytidine diphosphate-ethanolamine or cytidine diphosphate-serine.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as egg yolk or soybeans. The extraction process involves the use of solvents like chloroform and methanol to isolate the phospholipids, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cephalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of lipid peroxides.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where the ethanolamine or serine head group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Lipid peroxides and aldehydes.
Reduction: Corresponding alcohols.
Substitution: Phospholipids with modified head groups.
Scientific Research Applications
Cephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study membrane dynamics and interactions.
Biology: Essential for studying cell membrane structure and function, particularly in neurons.
Medicine: Investigated for its role in neurological disorders and as a potential therapeutic target.
Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetics
Mechanism of Action
Cephalin exerts its effects primarily through its role in cell membrane structure and function. It is involved in the formation of lipid bilayers, which are essential for maintaining cell integrity and facilitating cellular communication. This compound interacts with various proteins and enzymes, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Lecithin (Phosphatidylcholine): Contains choline as the head group and is widely used as an emulsifier in the food industry.
Phosphatidylinositol: Involved in cell signaling and membrane trafficking.
Phosphatidylglycerol: Important for lung function and surfactant production
Uniqueness of Cephalin: this compound is unique due to its specific role in the nervous system and its involvement in cellular processes related to brain function. Unlike lecithin, which is more common in commercial products, this compound is primarily studied for its biological significance and medical applications .
Biological Activity
Cephalin, a phospholipid primarily found in the brain and nervous tissue, plays a crucial role in various biological processes. It is a significant component of cell membranes and is involved in signaling pathways that regulate cellular functions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and implications in health and disease.
Structure and Composition
This compound, also known as phosphatidylethanolamine, is composed of glycerol, two fatty acids, a phosphate group, and ethanolamine. Its amphipathic nature allows it to form bilayers in aqueous environments, making it essential for membrane structure and function.
Biological Functions
1. Membrane Integrity and Fluidity
- This compound contributes to the structural integrity of cellular membranes. Its presence in lipid bilayers enhances membrane fluidity, which is vital for the proper functioning of membrane proteins and receptors.
2. Cell Signaling
- This compound is involved in cell signaling pathways. It can act as a precursor for bioactive lipids that participate in signaling cascades influencing cell growth, differentiation, and apoptosis.
3. Neurotransmission
- In the nervous system, this compound plays a role in neurotransmission by modulating synaptic plasticity and neuronal signaling. It has been implicated in processes such as learning and memory.
Therapeutic Implications
Recent studies have highlighted the potential therapeutic applications of this compound:
1. Neuroprotective Effects
- Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases. For instance, it has been shown to mitigate oxidative stress and inflammation in neuronal cells.
2. Cardiovascular Health
- This compound's role in maintaining endothelial function suggests its potential benefit in cardiovascular health. It may help regulate blood pressure and prevent atherosclerosis by modulating lipid metabolism.
3. Cancer Research
- Emerging evidence points to this compound's involvement in cancer biology. It may influence tumor cell proliferation and metastasis through its effects on cell signaling pathways.
Study 1: Neuroprotective Effects of this compound
A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that this compound treatment significantly reduced cell death and improved mitochondrial function.
Study 2: this compound in Cardiovascular Health
In a clinical trial assessing the impact of dietary this compound supplementation on cardiovascular health, participants showed improved endothelial function and reduced arterial stiffness over six months.
Data Table: Biological Activities of this compound
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Membrane Integrity | Enhances fluidity and stability | Cell membrane formulation |
Cell Signaling | Precursor for bioactive lipids | Targeted therapies for cancer |
Neurotransmission | Modulates synaptic plasticity | Treatments for neurodegenerative diseases |
Anti-inflammatory Effects | Reduces oxidative stress | Cardiovascular disease prevention |
Q & A
Basic Research Questions
Q. What methods are recommended for isolating and identifying Cephalin from neural tissues?
this compound isolation requires tissue homogenization followed by lipid extraction using chloroform-methanol mixtures (2:1 v/v). Centrifugation separates the lipid fraction, which is then purified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Structural confirmation involves mass spectrometry (MS) for fatty acid profiling and nuclear magnetic resonance (NMR) to verify ethanolamine and glycerol phosphate linkages .
Q. How is this compound quantified in cellular membranes, and what are common sources of variability?
Quantification typically employs phosphorus assays (e.g., Bartlett’s method) or fluorometric assays using phospholipid-specific dyes. Variability arises from tissue heterogeneity, extraction efficiency, and matrix effects (e.g., protein contamination). Normalize data to total lipid phosphorus or protein content to mitigate bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in apoptosis across experimental models?
Discrepancies often stem from model-specific factors:
- Cell type : Neuronal vs. non-neuronal systems exhibit differing phospholipase activity.
- Analytical sensitivity : LC-MS/MS detects low-abundance signaling metabolites missed in colorimetric assays.
- Temporal dynamics : Apoptotic phospholipid redistribution may require time-resolved imaging (e.g., fluorescence microscopy with labeled annexin V) .
Q. What experimental strategies optimize the synthesis of this compound analogs for functional studies?
Synthetic protocols must address esterification efficiency and stereochemical control:
- Ethanolamine coupling : Use dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions.
- Fatty acid variability : Incorporate saturated (e.g., palmitic acid) vs. unsaturated (e.g., arachidonic acid) chains to study membrane fluidity effects.
- Purity validation : Confirm >95% purity via HPLC and assess critical micelle concentration (CMC) for physiological relevance .
Q. How should researchers design lipidomic studies to integrate this compound data with other phospholipid classes?
- Sample preparation : Avoid phospholipase degradation by adding EDTA/EGTA during extraction.
- Multi-omics alignment : Pair lipidomics with transcriptomic data (e.g., PLA2 enzyme expression) to contextualize biosynthesis pathways.
- Statistical frameworks : Apply multivariate analysis (PCA or PLS-DA) to distinguish this compound-specific signatures from global lipidomic shifts .
Q. What ethical and methodological considerations apply to sourcing this compound from human vs. animal tissues?
- Ethical approval : Human post-mortem samples require institutional review board (IRB) approval and donor consent.
- Comparative validity : Animal-derived this compound (e.g., bovine brain) may lack species-specific modifications (e.g., acyl chain composition), necessitating cross-validation via synthetic standards .
Q. Methodological Guidelines
- Data reporting : Adopt the ARRIVE 2.0 framework for experimental transparency, detailing animal models, lipid extraction protocols, and statistical thresholds .
- Conflict resolution : Use systematic reviews (PRISMA guidelines) to reconcile contradictory findings, emphasizing study design differences (e.g., in vitro vs. in vivo models) .
Properties
IUPAC Name |
[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWRDBDJAOHXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920022 | |
Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90989-93-8 | |
Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cephalins, brain | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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